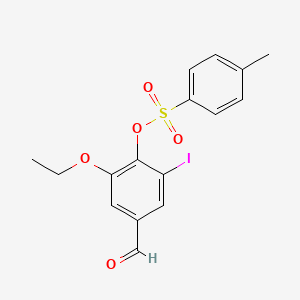

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Polymorphic Transition and Molecular Structure

A study by Horiguchi et al. (2008) explored the effects of molecular structure on the mode of polymorphic transition, inducing a phenomenon called preferential enrichment. This research highlighted the relationship between the structure of cyclic ammonium groups and the basicity of p-substituted benzenesulfonate ions, affecting the polymorphic transition mode and preferential enrichment in organic compounds (Horiguchi et al., 2008).

Methanolysis and Intramolecular Nucleophilic Catalysis

Shashidhar et al. (1997) investigated the methanolysis of ortho- and para-formylbenzenesulfonates in basic media, providing evidence for intramolecular nucleophilic catalysis by the carbonyl group. This study contributes to understanding the mechanisms of nucleophilic substitution at sulfonyl sulfur in organic synthesis (Shashidhar et al., 1997).

Synthesis and Structural Determination

Pan et al. (2020) focused on synthesizing 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure, demonstrating an overall yield of 65%. This research emphasizes the importance of structural determination in the development of organic compounds, utilizing techniques like NMR, HRMS, and IR (Pan et al., 2020).

Supramolecular Assembly and Noncovalent Interactions

Andleeb et al. (2018) conducted a comparative experimental and theoretical investigation of noncovalent interactions, including hydrogen-bond, halogen-bond, and π-π interactions, in the solid-state supramolecular assembly of 2- and 4-formylphenyl arylsulfonates. This study highlights the role of these interactions in influencing the structural configurations of organic compounds (Andleeb et al., 2018).

Corrosion Inhibition

Ehsani et al. (2015) synthesized 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate and investigated its inhibitory action on the corrosion of aluminum in sulfuric acid. This study demonstrates the compound's excellent inhibiting properties and provides insights into the adsorption mechanism and efficiency in corrosion prevention (Ehsani et al., 2015).

properties

IUPAC Name |

(2-ethoxy-4-formyl-6-iodophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGKRIAVSCMUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2746547.png)

![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2746550.png)

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)

![methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B2746557.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2746565.png)

![16-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one](/img/structure/B2746567.png)

![5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746568.png)

![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)